molecular formula C16H15NO4 B11027843 Methyl 2-[(3-methoxybenzoyl)amino]benzoate

Methyl 2-[(3-methoxybenzoyl)amino]benzoate

Cat. No.: B11027843
M. Wt: 285.29 g/mol
InChI Key: JOSFHLUTLFZGFZ-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C16H15NO4 It is a derivative of benzoic acid and is characterized by the presence of a methoxybenzoyl group attached to the amino group of the benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-methoxybenzoyl)amino]benzoate typically involves the reaction of 3-methoxybenzoyl chloride with methyl 2-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol derivative.

Scientific Research Applications

Methyl 2-[(3-methoxybenzoyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-[(3-methoxybenzoyl)amino]benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3-methoxybenzoyl)amino]benzoate is unique due to the presence of both a methoxybenzoyl group and an amino group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Biological Activity

Methyl 2-[(3-methoxybenzoyl)amino]benzoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with methoxy and amino functional groups, contributing to its diverse biological activities. Its molecular formula is C18H19NO6C_{18}H_{19}NO_6, with a molecular weight of approximately 345.35 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially facilitating interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown that compounds with similar structures can disrupt microbial cell membranes, leading to cell death. For example, the compound's ability to scavenge free radicals may contribute to its antimicrobial action by protecting host cells from oxidative damage while targeting microbial cells.

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to neutralize free radicals. This property is crucial in preventing cellular damage associated with oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties . The structural characteristics of this compound allow it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and mediators.

Anticancer Activity

This compound has been investigated for its anticancer potential . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). The compound's mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis .

The biological effects of this compound are thought to stem from its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression, thereby exerting therapeutic effects.
  • Receptor Modulation : By binding to various receptors, it can modulate their activity, influencing cellular responses such as growth and differentiation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Antimicrobial Studies : A study demonstrated that derivatives of methoxybenzoyl compounds exhibited varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. The structure-activity relationship indicated that modifications in the benzoyl moiety could enhance efficacy.
  • Antioxidant Evaluation : A comparative analysis revealed that this compound showed significant antioxidant activity, with IC50 values comparable to established antioxidants like rutin .
  • Cancer Cell Line Testing : Research involving several cancer cell lines indicated that compounds similar to this compound displayed moderate to significant anti-proliferative effects, suggesting potential as a lead compound for anticancer drug development .

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

methyl 2-[(3-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C16H15NO4/c1-20-12-7-5-6-11(10-12)15(18)17-14-9-4-3-8-13(14)16(19)21-2/h3-10H,1-2H3,(H,17,18)

InChI Key

JOSFHLUTLFZGFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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